5-Chloro-4-(3-chloropropyl)-1,3-dimethyl-1H-pyrazole
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Overview
Description
5-Chloro-4-(3-chloropropyl)-1,3-dimethyl-1H-pyrazole is a chemical compound with the molecular formula C8H12Cl2N2 and a molecular weight of 207.1 g/mol . This compound is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. It is primarily used in research and development settings and is not intended for human or veterinary use .
Preparation Methods
The synthesis of 5-Chloro-4-(3-chloropropyl)-1,3-dimethyl-1H-pyrazole involves several steps. One common method includes the reaction of 1,3-dimethyl-1H-pyrazole with 3-chloropropyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
5-Chloro-4-(3-chloropropyl)-1,3-dimethyl-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents, bases, and catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-Chloro-4-(3-chloropropyl)-1,3-dimethyl-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems, particularly in understanding the interactions between small molecules and biological targets.
Medicine: Research involving this compound includes the development of potential therapeutic agents. Its derivatives may exhibit biological activity that could be harnessed for drug development.
Mechanism of Action
The mechanism of action of 5-Chloro-4-(3-chloropropyl)-1,3-dimethyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied. Further research is needed to elucidate the detailed mechanism of action for this compound.
Comparison with Similar Compounds
5-Chloro-4-(3-chloropropyl)-1,3-dimethyl-1H-pyrazole can be compared with other similar compounds, such as:
5-Chloro-4-(3-chloropropyl)-1,3-thiazole: This compound has a similar structure but contains a sulfur atom instead of a nitrogen atom in the ring.
1,3-Dimethyl-4-(3-chloropropyl)-1H-pyrazole: This compound lacks the chlorine atom at the 5-position, which may affect its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H12Cl2N2 |
---|---|
Molecular Weight |
207.10 g/mol |
IUPAC Name |
5-chloro-4-(3-chloropropyl)-1,3-dimethylpyrazole |
InChI |
InChI=1S/C8H12Cl2N2/c1-6-7(4-3-5-9)8(10)12(2)11-6/h3-5H2,1-2H3 |
InChI Key |
CXXPZVABZMXHGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1CCCCl)Cl)C |
Origin of Product |
United States |
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